2-((4-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-((4-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronate ester group, which makes it highly reactive and useful in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorophenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., THF, DMF), temperature (e.g., 80-100°C).
Major Products
The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-((4-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)ethynyl)benzaldehyde
- 4-((4-Chlorophenyl)ethynyl)phenol
- 2-((4-Chlorophenyl)ethynyl)pyridine
Uniqueness
2-((4-Chlorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronate ester group, which provides high reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis, offering advantages over other similar compounds in terms of reaction efficiency and product yield.
Properties
Molecular Formula |
C14H16BClO2 |
---|---|
Molecular Weight |
262.54 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H16BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,1-4H3 |
InChI Key |
CPGXQAZPFVPEDM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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